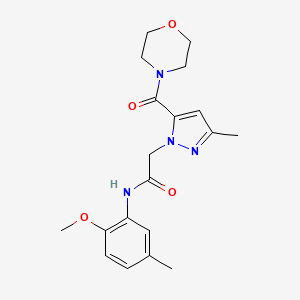
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H24N4O4 and its molecular weight is 372.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro studies, particularly focusing on its antimicrobial properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of similar pyrazole derivatives, which may provide insights into the potential activity of this compound. For instance, a study demonstrated that certain pyrazole derivatives exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Active Against |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 10 | 0.25 | S. epidermidis |
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve the inhibition of key bacterial enzymes or pathways that are critical for microbial survival. Similar compounds have been shown to disrupt biofilm formation and inhibit bacterial growth through various mechanisms, including enzyme inhibition and membrane disruption .
Study 1: In Vitro Evaluation
A study published in the ACS Omega journal evaluated a series of pyrazole derivatives for their antimicrobial properties. While this compound was not specifically mentioned, related compounds demonstrated substantial activity against Gram-positive bacteria with MIC values comparable to those noted above .
Study 2: Comparative Analysis
Another investigation focused on the structural activity relationship (SAR) of various pyrazole derivatives, noting that modifications in the phenyl ring significantly affected their biological activity. The presence of electron-donating groups (like methoxy) was found to enhance antimicrobial efficacy . This suggests that this compound may exhibit promising biological activity due to its methoxy substitution.
科学的研究の応用
Anticancer Properties
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer activity. The compound may share similar properties due to its pyrazole core, which has been linked to various anticancer mechanisms. For instance, pyrazole-based compounds have been shown to inhibit specific kinases involved in cancer cell proliferation and survival, such as Aurora-A kinase and cyclin-dependent kinases (CDKs) .
Case Study:
A related pyrazole derivative displayed significant anticancer efficacy against multiple cancer cell lines, including MCF-7 and HCT116, with IC50 values indicating potent cytotoxicity . This suggests that N-(2-methoxy-5-methylphenyl)-2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide may also exhibit similar effects.
Anti-inflammatory Effects
Compounds containing the pyrazole moiety are known for their anti-inflammatory properties. They act by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response . This mechanism could be relevant for this compound, making it a candidate for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structural components of this compound contribute significantly to its biological activity. The presence of the morpholine ring and the pyrazole moiety enhances its interaction with biological targets.
| Structural Component | Potential Impact |
|---|---|
| 2-Methoxy-5-methylphenyl | Enhances lipophilicity and bioavailability |
| Morpholine | Improves solubility and target binding |
| Pyrazole | Imparts anticancer and anti-inflammatory properties |
In Vitro Studies
In vitro studies have been pivotal in evaluating the efficacy of pyrazole derivatives. These studies typically assess cytotoxicity against various cancer cell lines, antimicrobial activity, and anti-inflammatory effects.
Cytotoxicity Assays
For example, compounds structurally similar to this compound have shown promising results in cytotoxic assays against cancer cell lines such as MCF7 and A375, with IC50 values indicating effective dose ranges .
Antimicrobial Activity
Research has indicated that certain pyrazole derivatives possess antimicrobial properties, with minimum inhibitory concentration (MIC) values demonstrating effectiveness against pathogens like Staphylococcus aureus . This suggests that this compound may also exhibit similar antimicrobial activity.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[3-methyl-5-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13-4-5-17(26-3)15(10-13)20-18(24)12-23-16(11-14(2)21-23)19(25)22-6-8-27-9-7-22/h4-5,10-11H,6-9,12H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXHKUXASIURQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=CC(=N2)C)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













